1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine
Overview
Description
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has shown potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are devastating tropical diseases affecting millions of people worldwide .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein target in leishmania, justified the potent antileishmanial activity of a similar compound . This suggests that this compound may interact with its targets in a similar manner, leading to changes that inhibit the growth and proliferation of the parasites.
Biochemical Pathways
It’s worth noting that pyrazole derivatives, such as paclobutrazol, have been shown to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid
Pharmacokinetics
In silico pharmacokinetics analysis of a similar selenium-containing compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . This suggests that this compound may have similar ADME properties, but this needs to be confirmed with experimental data.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Leishmania and Plasmodium parasites . This leads to a reduction in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .
Biochemical Analysis
Biochemical Properties
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and glutathione reductase . These interactions help in reducing reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage. Additionally, it may interact with catalase, an enzyme responsible for scavenging hydrogen peroxide .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in dopaminergic neurons, it reduces ROS levels and boosts the glutathione system, thereby protecting the cells from oxidative stress . This compound also affects the activity of antioxidant enzymes, which play a crucial role in maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, molecular docking studies have shown that it interacts with enzymes involved in glutathione metabolism, enhancing their activity and thus reducing oxidative stress . Additionally, it may inhibit certain enzymes, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound is relatively stable and does not degrade quickly . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained protective effects against oxidative stress. Its stability and degradation may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to provide protective effects against oxidative stress without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as impaired cellular functions and increased oxidative damage. It is crucial to determine the optimal dosage to maximize its beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and antioxidant defense mechanisms . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, making it crucial to study these aspects for a comprehensive understanding of its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of a catalyst such as α-amylase derived from hog pancreas. This reaction yields 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole, which can then be further modified to obtain the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrazole derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole: A structurally similar compound with a pyrrole ring instead of a pyrazole ring.
1-(4-chlorophenyl)-1H-pyrrole: Another related compound with a pyrrole ring and a 4-chlorophenyl group.
4-chlorophenyl)-phenyl-methyl-piperazine: A compound with a piperazine ring and similar substituents
Uniqueness
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-14(13-10(7)12)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXMJVLARGENOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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